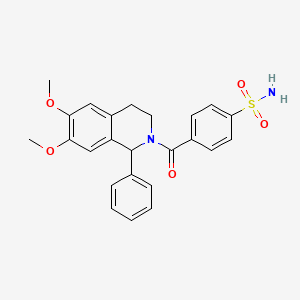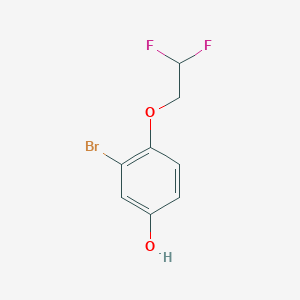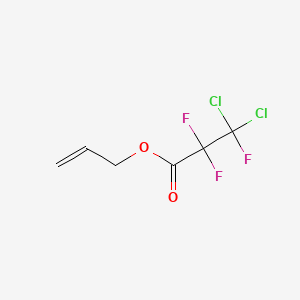
Allyl 3,3-dichloro-2,2,3-trifluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3,3-dichloro-2,2,3-trifluoropropionate: is a chemical compound with the molecular formula C6H6Cl2F3O2 It is characterized by the presence of allyl, dichloro, and trifluoropropionate groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the reaction of allyl alcohol with 3,3-dichloro-2,2,3-trifluoropropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Allyl 3,3-dichloro-2,2,3-trifluoropropionate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Amines (NH2R), Thiols (SHR)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Hydroxylated, Aminated, or Thiolated derivatives
Wissenschaftliche Forschungsanwendungen
Allyl 3,3-dichloro-2,2,3-trifluoropropionate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Allyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Allyl 3,3-dichloro-2,2-difluoropropionate
- Allyl 3,3-dichloro-2,2,3-trifluorobutyrate
- Allyl 3,3-dichloro-2,2,3-trifluoropentanoate
Uniqueness
- The presence of three fluorine atoms in Allyl 3,3-dichloro-2,2,3-trifluoropropionate distinguishes it from other similar compounds, providing unique chemical properties such as increased electronegativity and reactivity.
- Its specific molecular structure allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
83275-34-7 |
|---|---|
Molekularformel |
C6H5Cl2F3O2 |
Molekulargewicht |
237.00 g/mol |
IUPAC-Name |
prop-2-enyl 3,3-dichloro-2,2,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Cl2F3O2/c1-2-3-13-4(12)5(9,10)6(7,8)11/h2H,1,3H2 |
InChI-Schlüssel |
YDSNWHBOQDVWSF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(C(F)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


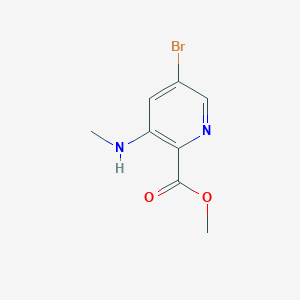
![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
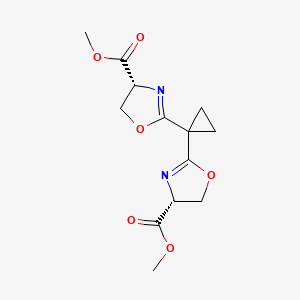
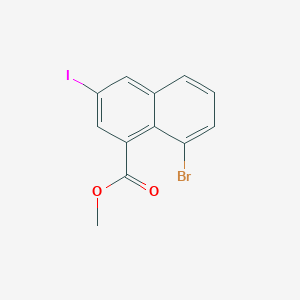
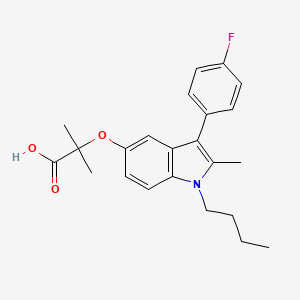
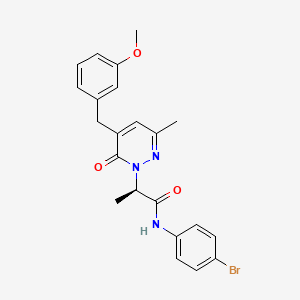
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
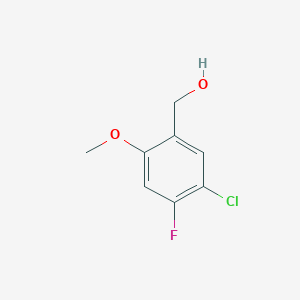
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
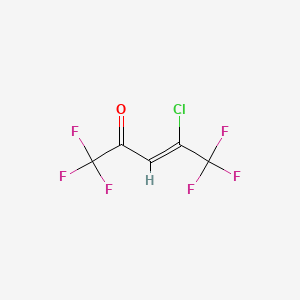
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
